

Spectroscopic Profile of Dodecanophenone: A Technical Guide

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Compound of Interest

Compound Name: Dodecanophenone

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Introduction

Dodecanophenone, also known as 1-phenyl-1-dodecanone or laurophenone, is a long-chain aromatic ketone with the chemical formula $C_{18}H_{28}O$. Its molecular structure, featuring a phenyl group attached to a dodecanoyl chain, imparts specific chemical and physical properties that are of interest in various research and development fields, including organic synthesis and drug discovery. This technical guide provides an in-depth overview of the spectroscopic data of **Dodecanophenone**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its characterization and application.

Chemical and Physical Properties

Property	Value
Chemical Formula	C18H28O
Molecular Weight	260.41 g/mol
CAS Number	1674-38-0
Appearance	White to cream or pale brown crystals, powder, or fused solid
Melting Point	45-47 °C
Boiling Point	214-215 °C at 16 mmHg

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data for **Dodecanophenone**.

^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.95 - 7.85	m	2H	Aromatic Protons (ortho to C=O)
7.55 - 7.35	m	3H	Aromatic Protons (meta and para to C=O)
2.95	t, $J \approx 7.5$ Hz	2H	-CH ₂ - (alpha to C=O)
1.80 - 1.60	m	2H	-CH ₂ - (beta to C=O)
1.40 - 1.15	m	16H	-(CH ₂) ₈ -
0.88	t, $J \approx 6.8$ Hz	3H	-CH ₃

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
200.5	C=O (Ketone)
137.0	Aromatic C (quaternary, attached to C=O)
132.8	Aromatic CH (para)
128.5	Aromatic CH (meta)
128.0	Aromatic CH (ortho)
38.6	-CH ₂ - (alpha to C=O)
31.9	-CH ₂ -
29.6	-CH ₂ - (multiple)
29.4	-CH ₂ -
29.3	-CH ₂ -
24.4	-CH ₂ - (beta to C=O)
22.7	-CH ₂ -
14.1	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Dodecanophenone** exhibits characteristic absorption bands corresponding to its chemical structure.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Weak	Aromatic C-H Stretch
2920, 2850	Strong	Aliphatic C-H Stretch
1685	Strong	C=O Stretch (Aryl Ketone)
1595, 1580, 1450	Medium	Aromatic C=C Bending
1470	Medium	Aliphatic C-H Bending
750, 690	Strong	Aromatic C-H Out-of-Plane Bending (Monosubstituted)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Dodecanophenone** results in fragmentation of the molecule, providing valuable information for structural elucidation. The mass spectrum is characterized by a molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Assignment
260	15	[M] ⁺ (Molecular Ion)
120	100	[C ₆ H ₅ COCH ₃] ⁺ (McLafferty Rearrangement)
105	85	[C ₆ H ₅ CO] ⁺ (Benzoyl Cation)
77	40	[C ₆ H ₅] ⁺ (Phenyl Cation)

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A 5-25 mg sample of **Dodecanophenone** is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) in a standard 5 mm NMR tube.^[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

^1H NMR Acquisition: The ^1H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (typically several hundred to thousands) and a higher sample concentration may be required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film): A small amount of solid **Dodecanophenone** is dissolved in a volatile solvent such as methylene chloride or acetone. A drop of this solution is placed on a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.^[2]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty sample holder is first recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The instrument typically scans over the range of 4000 to 400 cm^{-1} .

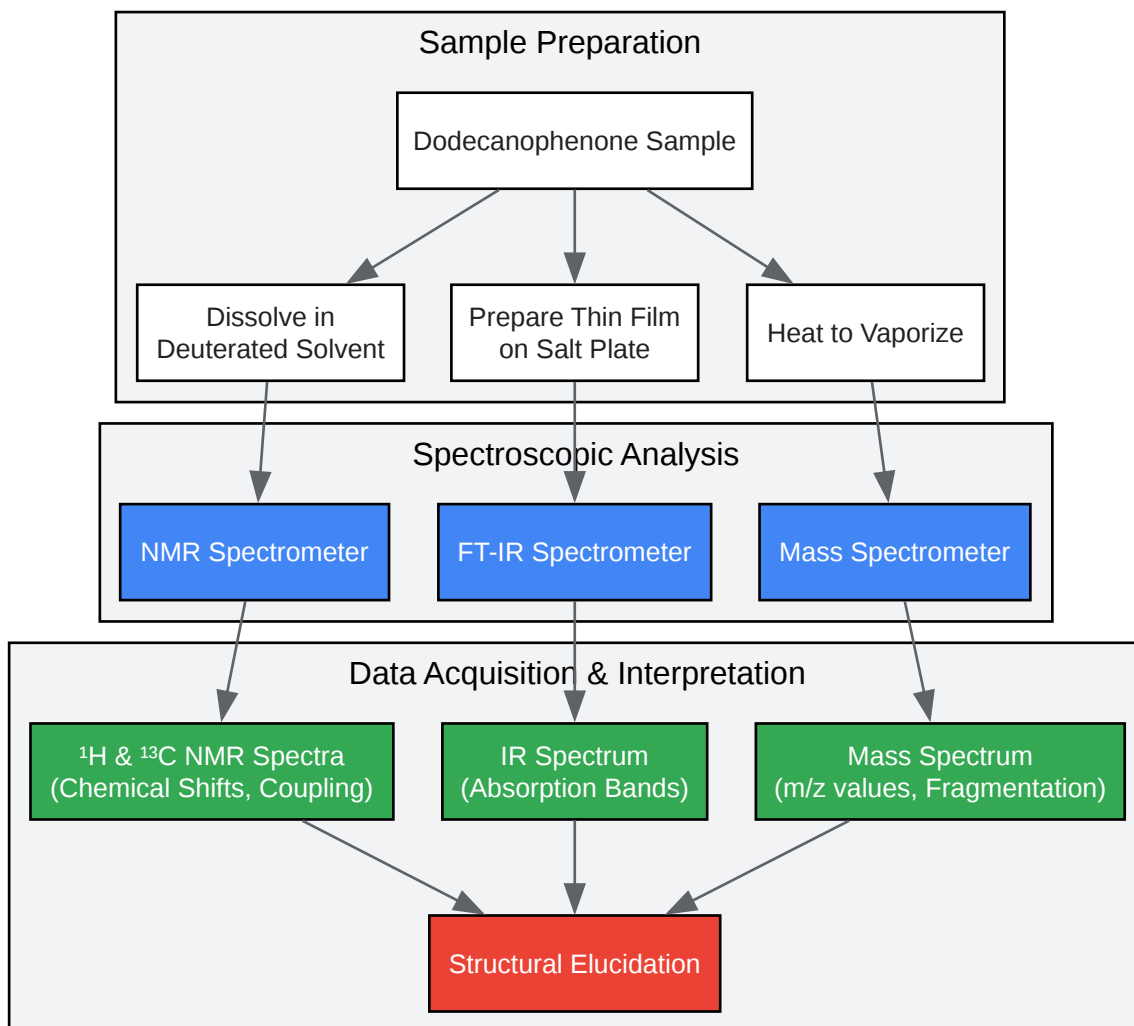
Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the solid **Dodecanophenone** sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to achieve sufficient vapor pressure for analysis.

Ionization and Analysis: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[3] The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Dodecanophenone**.



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Caption: Workflow for the spectroscopic analysis of **Dodecanophenone**.

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